molecular formula C14H12O3 B1598722 2-(4-Methoxycarbonylphenyl)phenol CAS No. 40501-40-4

2-(4-Methoxycarbonylphenyl)phenol

Cat. No.: B1598722
CAS No.: 40501-40-4
M. Wt: 228.24 g/mol
InChI Key: LFCLBBQKXWPXCX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxycarbonylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the nucleophilic aromatic substitution reaction, where an aryl halide undergoes substitution with a nucleophile. This reaction requires specific conditions, such as the presence of electron-attracting groups on the aryl halide and the use of strongly basic nucleophilic reagents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxycarbonylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium dichromate (Na2Cr2O7), Fremy’s salt.

    Electrophilic Aromatic Substitution: Halogens, nitrating agents, sulfonating agents, and Friedel–Crafts catalysts.

Major Products Formed

    Oxidation: Quinones.

    Electrophilic Aromatic Substitution: Halogenated, nitrated, sulfonated, and alkylated phenols.

Scientific Research Applications

2-(4-Methoxycarbonylphenyl)phenol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(4-Methoxycarbonylphenyl)phenol involves its interaction with specific molecular targets and pathways. For example, in electrophilic aromatic substitution reactions, the hydroxyl group activates the aromatic ring, making it more susceptible to attack by electrophiles. In oxidation reactions, the phenolic hydroxyl group is converted to a quinone, which can participate in redox reactions .

Comparison with Similar Compounds

2-(4-Methoxycarbonylphenyl)phenol can be compared with other phenolic compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical properties and reactivity compared to other phenolic compounds.

Properties

IUPAC Name

methyl 4-(2-hydroxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-14(16)11-8-6-10(7-9-11)12-4-2-3-5-13(12)15/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCLBBQKXWPXCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404315
Record name 2-(4-METHOXYCARBONYLPHENYL)PHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40501-40-4
Record name 2-(4-METHOXYCARBONYLPHENYL)PHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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